2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide
Description
2-[(2,2-Dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide is a synthetic compound featuring a 2H-imidazole core substituted with dimethyl and phenyl groups at positions 2 and 5, respectively. The sulfanyl (-S-) linker connects the imidazole ring to an acetamide moiety, which is further substituted with a phenyl group at the N-terminal. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological and pharmacological applications.
Properties
IUPAC Name |
2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-19(2)21-17(14-9-5-3-6-10-14)18(22-19)24-13-16(23)20-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVXVIZDQBRSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the imidazole derivative under mild conditions.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the imidazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroimidazole derivatives
Substitution: Nitrated or halogenated phenylacetamide derivatives
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of several imidazole derivatives, including the target compound, using the well diffusion method. The results demonstrated significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating potent antibacterial activity comparable to standard antibiotics such as chloramphenicol .
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| Escherichia coli | 20 | Chloramphenicol |
| Staphylococcus aureus | 18 | Chloramphenicol |
Anticancer Properties
The anticancer potential of imidazole derivatives has been extensively researched, with several studies highlighting their ability to inhibit tumor growth.
Case Study: Cytotoxic Activity
In vitro studies have shown that imidazole-based compounds exhibit cytotoxic effects on various human cancer cell lines. For instance, a derivative similar to the target compound was tested against breast cancer cells and demonstrated a significant reduction in cell viability at concentrations as low as 10 µM .
| Cancer Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Imidazole Derivative |
| HeLa (Cervical Cancer) | 15 | Imidazole Derivative |
Neuroprotective Effects
Recent studies have suggested that certain imidazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Case Study: Neuroprotective Activity
Research indicated that imidazole compounds could protect neuronal cells from oxidative stress-induced apoptosis. In a cellular model of neurodegeneration, the target compound showed a marked decrease in cell death when pre-treated with the compound prior to exposure to neurotoxic agents .
Summary of Findings
The diverse applications of 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide demonstrate its potential as a valuable pharmacological agent. Its antimicrobial properties make it a candidate for developing new antibiotics, while its anticancer and neuroprotective effects open avenues for cancer treatment and neurodegenerative disease management.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The phenylacetamide moiety can interact with various receptors and proteins, influencing biological processes .
Comparison with Similar Compounds
Imidazole-Based Analogues
- N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide (): Structural Differences: Replaces the dimethyl and phenyl substituents on the imidazole core with a methylsulfinyl group and fluorophenyl. The acetamide is linked to a pyridyl group instead of phenyl.
- 2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide (): Structural Differences: Features a benzenesulfonyl substituent and cyclopropyl-acetamide instead of phenyl-acetamide.
Triazole-Based Analogues
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () :
- Structural Differences : Replaces the imidazole core with a triazole ring. The sulfanyl group is retained but integrated into a tautomeric system.
- Functional Impact : Triazoles exhibit tautomerism, which can alter binding modes to biological targets. The difluorophenyl group enhances metabolic stability .
Benzimidazole-Based Analogues
Key Findings:
- Enzyme Inhibition : Oxadiazole derivatives (e.g., 8q) show potent α-glucosidase inhibition (IC50 ~49.71 µM), outperforming some triazole and imidazole analogs .
- Antimicrobial Activity : Benzimidazole analogs exhibit broad-spectrum activity due to enhanced membrane interaction from the fused aromatic system .
- Structural Flexibility : Triazole derivatives demonstrate tautomerism, allowing adaptability in binding to enzymes like LOX or BChE .
Spectral Data Highlights:
Biological Activity
The compound 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide is a member of the imidazole family known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a phenylacetamide moiety linked to a dimethyl-substituted imidazole ring via a sulfanyl group, which is believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.75 |
The compound exhibits its antimicrobial effect by disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in metabolic pathways. It has shown synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .
Cytotoxicity and Safety Profile
Cytotoxicity studies have been conducted to assess the safety profile of the compound. The following table presents IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 10.0 |
The results indicate that while the compound exhibits significant cytotoxicity against cancer cells, it maintains a relatively low hemolytic activity (% lysis < 10%), suggesting a favorable safety profile for potential therapeutic use .
Case Studies and Research Findings
-
Inhibition of Biofilm Formation :
A study demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, reducing biofilm mass by over 50% compared to untreated controls . -
Synergistic Effects :
The compound was tested in combination with ketoconazole against fungal pathogens, resulting in a marked reduction in MIC values, indicating potential for combination therapies in treating resistant infections . -
Molecular Docking Studies :
Computational studies have suggested that this compound effectively binds to DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets for antibacterial and antiparasitic drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
